molecular formula C17H17N5O2 B2515927 (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034309-48-1

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate

Cat. No.: B2515927
CAS No.: 2034309-48-1
M. Wt: 323.356
InChI Key: NJPGARPVQDELRS-UHFFFAOYSA-N
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Description

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a carbamate linkage.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives. Common reagents include halogenated pyridines and nucleophiles such as amines or alcohols.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

    Coupling Reaction: The final step involves the coupling of the pyridine and pyrazole intermediates through a carbamate linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or other carbamoylating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate
  • (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}amide
  • (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)14-6-13(7-18-9-14)8-20-17(23)24-12-16-4-2-3-5-19-16/h2-7,9-11H,8,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPGARPVQDELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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